molecular formula C19H22N2O8S B11507870 Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11507870
M. Wt: 438.5 g/mol
InChI Key: QAJQAHFGMGSGFM-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound with a molecular formula of C19H22N2O8S. This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-3-(3-nitrophenyl)propanoate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule in research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate
  • Ethyl 3-{(3,4-dimethoxyphenyl)sulfonylamino}propanoate
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

Uniqueness

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is unique due to the combination of its sulfonyl, nitrophenyl, and dimethoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H22N2O8S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C19H22N2O8S/c1-4-29-19(22)12-16(13-6-5-7-14(10-13)21(23)24)20-30(25,26)15-8-9-17(27-2)18(11-15)28-3/h5-11,16,20H,4,12H2,1-3H3

InChI Key

QAJQAHFGMGSGFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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